N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine

Catalog No.
S15075500
CAS No.
65251-19-6
M.F
C16H19N3O5S
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylg...

CAS Number

65251-19-6

Product Name

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine

IUPAC Name

2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetic acid

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)25(23,24)18-9-15(20)17-10-16(21)22/h3-8,18H,9-10H2,1-2H3,(H,17,20)(H,21,22)

InChI Key

WVCXDDISXBUDDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)O

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine, commonly referred to as dansylglycylglycine, is a sulfonamide derivative with a unique structure that incorporates both a naphthalene moiety and an amino acid component. The compound has the molecular formula C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S and a molecular weight of approximately 308.35 g/mol. Its structure features a dimethylamino group attached to the naphthalene ring, which is sulfonylated, and it is linked to a glycylglycine unit. This structural arrangement contributes to its distinctive physicochemical properties, including solubility and fluorescence characteristics, making it useful in various biochemical applications .

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine primarily participates in reactions involving nucleophilic attack by amino groups. It reacts with primary amines to form stable sulfonamide bonds. This reactivity is exploited in labeling proteins and peptides due to the fluorescent properties of the dansyl group, which allows for detection and analysis in biochemical assays. The compound can also undergo hydrolysis under certain conditions, leading to the release of the dansyl moiety and glycine derivatives .

The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine typically involves the following steps:

  • Formation of Dansyl Chloride: The initial step involves synthesizing 5-(dimethylamino)naphthalene-1-sulfonyl chloride by reacting 5-dimethylaminonaphthalene with chlorosulfonic acid.
  • Coupling Reaction: The dansyl chloride is then reacted with glycylglycine in a suitable solvent (often aqueous or organic solvents) under basic conditions to facilitate the nucleophilic attack by the amino group of glycylglycine.
  • Purification: The resultant compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further applications .

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine has several applications in biochemistry and molecular biology:

  • Fluorescent Labeling: It is widely used for labeling proteins and peptides, allowing for visualization and tracking in various assays.
  • Biochemical Assays: The compound serves as a probe in assays designed to study enzyme kinetics and protein interactions.
  • Analytical Chemistry: Its fluorescent properties make it useful in analytical techniques such as high-performance liquid chromatography (HPLC) for detecting amino acids and other biomolecules .

Interaction studies involving N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine focus on its binding affinity with various biomolecules. These studies often utilize fluorescence resonance energy transfer (FRET) techniques to assess interactions between labeled proteins or peptides. The dansyl moiety's fluorescence can change based on its environment, providing insights into conformational changes or binding events within biological systems . Such studies are critical for understanding protein folding, stability, and interaction networks.

Several compounds share structural similarities with N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine. Here are some notable examples:

Compound NameCAS NumberSimilarityDescription
2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetic acid1091-85-60.91A derivative with similar sulfonamide functionality but different amino acid linkage.
2-(3-Aminophenylsulfonamido)acetic acid109065-68-10.86Contains an aminophenol group instead of dimethylaminonaphthalene.
2-(4-Acetamidophenylsulfonamido)acetic acid23776-98-90.85Features an acetamido group affecting its reactivity and solubility characteristics.
Cyclohexanamine (S)-2-(5-(dimethylamino)naphthalene-1-sulfonamido)-3-hydroxypropanoate53332-28-80.85Incorporates a cyclohexanamine moiety, altering its biological activity profile.
Piperidin-1-ium 2-(5-(dimethylamino)-N-methylnaphthalene-1-sulfonamido)acetate72517-44-30.84Features a piperidine ring which may influence pharmacokinetics compared to the original compound .

These compounds highlight the versatility of the naphthalene sulfonamide framework while emphasizing the unique properties imparted by specific substituents or linkages present in N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine.

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

365.10454189 g/mol

Monoisotopic Mass

365.10454189 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-11

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